molecular formula C12H11BrO2 B13083185 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one

4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13083185
M. Wt: 267.12 g/mol
InChI Key: RHSVNKOVXHWFHM-BQYQJAHWSA-N
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Description

4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of brominated indenones This compound is characterized by the presence of a bromine atom at the 4th position, an ethoxymethylidene group at the 2nd position, and a dihydroindenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one typically involves the bromination of an appropriate indenone precursor followed by the introduction of the ethoxymethylidene group. One common method involves the use of bromine or a brominating agent such as pyridine hydrobromide perbromide to achieve selective bromination at the 4th position. The ethoxymethylidene group can be introduced through a condensation reaction with ethyl formate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted indenones.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroindenone derivatives.

Scientific Research Applications

4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxymethylidene group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxyaniline
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 4-Bromo-2-methoxybenzaldehyde

Uniqueness

4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both bromine and ethoxymethylidene groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

(2E)-4-bromo-2-(ethoxymethylidene)-3H-inden-1-one

InChI

InChI=1S/C12H11BrO2/c1-2-15-7-8-6-10-9(12(8)14)4-3-5-11(10)13/h3-5,7H,2,6H2,1H3/b8-7+

InChI Key

RHSVNKOVXHWFHM-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/1\CC2=C(C1=O)C=CC=C2Br

Canonical SMILES

CCOC=C1CC2=C(C1=O)C=CC=C2Br

Origin of Product

United States

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